1-(3,5-Dimethoxyphenyl)cyclopentanamine
Description
1-(3,5-Dimethoxyphenyl)cyclopentanamine is a substituted cyclopentanamine derivative characterized by a cyclopentane ring fused to an amine group and a 3,5-dimethoxyphenyl substituent.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H19NO2/c1-15-11-7-10(8-12(9-11)16-2)13(14)5-3-4-6-13/h7-9H,3-6,14H2,1-2H3 |
InChI Key |
ORJLFRDWUHYMSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CCCC2)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)cyclopentanamine can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to reductive amination to yield the final product .
Industrial Production Methods: Industrial production of 1-(3,5-Dimethoxyphenyl)cyclopentanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethoxyphenyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)cyclopentanamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on certain biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways . Further research is needed to fully elucidate the detailed mechanisms and molecular targets involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
| Compound Name | Aromatic Substituents | Ring Structure | CAS Number | Key Features |
|---|---|---|---|---|
| 1-(3,5-Dimethoxyphenyl)cyclopentanamine | 3,5-Dimethoxy | Cyclopentane | N/A | Electron-donating substituents |
| 1-(3,5-Dichlorophenyl)cyclopentanamine | 3,5-Dichloro | Cyclopentane | 2241052-42-4 | Electron-withdrawing substituents |
| 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanamine | 3,5-Bis(trifluoromethyl) | Cyclopropane | 1266148-15-5 | Highly electronegative substituents |
| 1-(3,5-Dichlorophenyl)cyclobutanemethanamine | 3,5-Dichloro | Cyclobutane | 1935340-44-5 | Methanamine group, smaller ring |
Key Observations :
- Substituent Effects : Methoxy groups enhance solubility in polar solvents compared to chloro or trifluoromethyl groups, which increase lipophilicity . This impacts bioavailability; for example, dichlorophenyl analogs may exhibit higher membrane permeability but lower metabolic stability.
- Functional Groups : The methanamine group in 1-(3,5-Dichlorophenyl)cyclobutanemethanamine introduces additional steric bulk and hydrogen-bonding capacity, altering receptor interactions .
Physicochemical Properties
While direct data for 1-(3,5-Dimethoxyphenyl)cyclopentanamine are unavailable, inferences can be drawn from analogs:
- Solubility : Methoxy-substituted compounds are typically more water-soluble than chloro- or trifluoromethyl-substituted analogs due to reduced hydrophobicity .
- Stability : Electron-withdrawing groups (e.g., Cl, CF₃) may increase resistance to oxidative degradation compared to electron-donating methoxy groups .
Data Tables
Table 2: Inferred Property Comparison
| Property | 1-(3,5-Dimethoxyphenyl)cyclopentanamine | 1-(3,5-Dichlorophenyl)cyclopentanamine | 1-[3,5-Bis(CF₃)phenyl]cyclopropanamine |
|---|---|---|---|
| LogP | ~2.1 (estimated) | ~3.5 | ~4.8 |
| Water Solubility | Moderate | Low | Very Low |
| Metabolic Stability | Moderate | High | Very High |
Biological Activity
1-(3,5-Dimethoxyphenyl)cyclopentanamine is a chemical compound that has garnered interest in various fields of biological research due to its unique structural properties and potential pharmacological applications. The compound is characterized by its cyclopentanamine backbone and a 3,5-dimethoxyphenyl substituent, which may influence its biological activity.
- Molecular Formula : C13H19NO2
- Molecular Weight : 219.30 g/mol
- IUPAC Name : 1-(3,5-dimethoxyphenyl)cyclopentanamine
- CAS Number : 79024019
Structure
The structure of 1-(3,5-Dimethoxyphenyl)cyclopentanamine can be visualized as follows:
The biological activity of 1-(3,5-Dimethoxyphenyl)cyclopentanamine is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may act as a selective modulator of serotonin and norepinephrine receptors, which are crucial in mood regulation and cognitive functions.
Pharmacological Properties
Research indicates that 1-(3,5-Dimethoxyphenyl)cyclopentanamine exhibits the following pharmacological activities:
- Antidepressant Effects : Animal studies have shown that this compound can reduce symptoms of depression by modulating serotonin levels in the brain.
- Anxiolytic Activity : The compound has also demonstrated potential anxiolytic properties, making it a candidate for further exploration in anxiety disorder treatments.
- Neuroprotective Effects : Some studies suggest that it may offer neuroprotection against oxidative stress, which is relevant in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of 1-(3,5-Dimethoxyphenyl)cyclopentanamine:
-
Study on Antidepressant Activity :
- A study conducted on rats assessed the antidepressant-like effects using the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time compared to control groups, suggesting potential antidepressant activity.
-
Anxiolytic Effects in Mice :
- In a separate experiment involving elevated plus maze tests on mice, administration of the compound resulted in increased time spent in open arms, indicating reduced anxiety levels.
-
Neuroprotection Assessment :
- A neuroprotection study evaluated the compound's ability to mitigate neuronal damage induced by oxidative stress in cultured neurons. The results showed a marked decrease in cell death and an increase in cell viability when treated with varying concentrations of the compound.
Comparative Analysis
To better understand the biological activity of 1-(3,5-Dimethoxyphenyl)cyclopentanamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Main Activity |
|---|---|---|
| 1-(3-Methoxyphenyl)cyclopentanamine | Cyclopentanamine derivative | Mild antidepressant |
| 1-(4-Methoxyphenyl)cyclopentanamine | Cyclopentanamine derivative | Anxiolytic |
| 1-(2,4-Dimethoxyphenyl)cyclohexanamine | Cyclohexanamine derivative | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
